(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Description
Significance of Proline Derivatives in Biochemical and Medicinal Chemistry
Proline and its derivatives are a unique class of amino acids due to the cyclic nature of their side chain, which is bonded to the alpha-amino group, forming a pyrrolidine (B122466) ring. This rigid structure imparts significant conformational constraints on peptides and proteins, influencing their secondary structure, such as the formation of β-turns and polyproline helices. nih.govnih.gov The conformational rigidity of the proline ring is a valuable attribute in drug design, as it can help to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target. nih.govmdpi.com
In medicinal chemistry, proline derivatives are integral scaffolds for the synthesis of a wide range of therapeutic agents. nih.gov They are found in the structure of numerous approved drugs, including angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension. nih.gov The unique stereochemistry and constrained geometry of proline derivatives allow for precise interactions with enzyme active sites and protein-protein interfaces. mdpi.com Furthermore, these derivatives are crucial in the development of enzyme inhibitors, peptidomimetics, and chiral catalysts. nih.govmdpi.com Research has shown that peptides rich in proline can have unique cell-penetrating properties and may exhibit antioxidant or antimicrobial bioactivity. nih.gov
Stereochemical Considerations of cis-4-Hydroxy-D-proline
Stereochemistry is a critical aspect of the structure and function of cis-4-Hydroxy-D-proline. The designation 'D-proline' indicates that the alpha-carbon has an 'R' absolute configuration. The term 'cis' refers to the relative orientation of the hydroxyl group at the C4 position and the carboxyl group at the C2 position; in this case, they are on the same side of the pyrrolidine ring. This specific arrangement corresponds to the (2R,4R) stereoisomer. nih.gov
The stereochemistry of the hydroxyl group significantly influences the puckering of the five-membered pyrrolidine ring, which in turn affects the conformation of peptides into which it is incorporated. nih.govrsc.org This conformational preference is crucial for biological activity, as the specific three-dimensional shape of a molecule dictates its ability to bind to its target. rsc.org Studies have demonstrated that the relative cis-configuration of functional groups on the proline scaffold is extremely important for selectivity and binding activity in the development of enzyme inhibitors, such as matrix metalloproteinase (MMP) inhibitors. mdpi.com For instance, compounds derived from (2R,4R)-4-hydroxy-D-proline have shown greater potency compared to analogues with different stereochemistry. mdpi.com
Overview of Research Trajectories for cis-4-Hydroxy-D-proline Hydrochloride
Research involving cis-4-Hydroxy-D-proline hydrochloride has followed several key trajectories, primarily leveraging its unique structure for synthetic and biological applications.
One major area of research is its use as a chiral building block in organic synthesis. Its well-defined stereocenters make it an attractive starting material for the stereoselective synthesis of complex molecules, including pharmaceuticals and natural products. sigmaaldrich.com For example, it has been used as a starting material for the synthesis of conformationally restricted peptide nucleic acid (PNA) monomers and N-Benzyl pyrrolidinyl sordaricin (B1205495) derivatives. sigmaaldrich.com
Another significant research trajectory involves its use in biochemical and pharmacological studies. Cis-4-Hydroxy-D-proline serves as a substrate to investigate the specificity and kinetics of various enzymes. sigmaaldrich.com It has been used to study enzymes such as D-alanine dehydrogenase and cis-4-hydroxy-D-proline dehydrogenase. sigmaaldrich.comtandfonline.com Additionally, it is employed to analyze the substrate specificity of amino acid transporters like PAT1. sigmaaldrich.com In the field of medicinal chemistry, derivatives of cis-4-hydroxy-D-proline have been synthesized and evaluated as potent and selective inhibitors of matrix metalloproteinases (MMPs), which are implicated in diseases such as cancer. mdpi.com
The incorporation of cis-4-Hydroxy-D-proline into peptides is another active area of investigation. Modifying peptides with this non-canonical amino acid can alter their conformational properties, stability, and biological activity. researchgate.net This approach is used to probe structure-activity relationships and to develop peptides with enhanced therapeutic potential. nih.gov
Physicochemical Properties of cis-4-Hydroxy-D-proline
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid nih.gov |
| Melting Point | 243 °C (decomposes) sigmaaldrich.com |
| Form | Powder sigmaaldrich.com |
| Color | White sigmaaldrich.com |
Computed Descriptors for cis-4-Hydroxy-D-proline
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 nih.gov |
| InChIKey | PMMYEEVYMWASQN-QWWZWVQMSA-N nih.gov |
| Canonical SMILES | C1C@HO nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487236 | |
| Record name | cis-4-Hydroxy-D-proline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77449-94-6 | |
| Record name | cis-4-Hydroxy-D-proline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Derivatization of Cis 4 Hydroxy D Proline Hydrochloride
Stereoselective Synthesis Approaches for cis-4-Hydroxy-D-proline and Its Hydrochloride Salt
The synthesis of enantiomerically pure cis-4-Hydroxy-D-proline, systematically known as (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, presents a significant challenge due to the presence of two chiral centers. Researchers have developed several stereoselective methods to control the configuration at both the C2 and C4 positions.
One of the most common strategies for synthesizing cis-4-Hydroxy-D-proline involves the stereochemical inversion of the readily available and inexpensive precursor, trans-4-Hydroxy-L-proline. This conversion requires the inversion of both the C2 and C4 stereocenters. The epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline can occur during processes such as the acid hydrolysis of collagen nih.gov.
The key step in many synthetic routes is the inversion of the hydroxyl group at the C4 position. This is typically achieved through a Mitsunobu reaction or by activating the hydroxyl group (e.g., as a tosylate or mesylate) followed by an SN2 nucleophilic substitution. For example, previous methods have activated the 4R-hydroxyl group of (2S,4R)-4-hydroxy-L-proline ester derivatives, followed by inversion with a nucleophile like benzoic acid and subsequent hydrolysis nih.gov. This two-step inversion process effectively converts the trans configuration to a cis configuration. The subsequent epimerization at the C2 position can be more complex, sometimes occurring under the harsh conditions of acid hydrolysis nih.govresearchgate.net.
| Starting Material | Key Transformation | Product | Reference |
| trans-4-Hydroxy-L-proline | Stereoinversion at C2 and C4 | cis-4-Hydroxy-D-proline | nih.govresearchgate.net |
| (2S,4R)-N-Boc-4-hydroxy-L-proline | Activation of C4-OH, SN2 inversion | (2S,4S)-N-Boc-4-hydroxy-L-proline intermediate | nih.gov |
Direct enantioselective synthesis provides an alternative to precursor conversion. A concise synthesis for both (2R,4R)-4-hydroxyproline and its (2S,4S) enantiomer has been developed from commercially available starting materials with high diastereoselectivity researchgate.net.
This approach utilizes a chiral starting material, such as enantiomerically pure (S)-epichlorohydrin, which reacts with an amino acid derivative like N-benzyl glycine (B1666218) ethyl ester. The crucial step is a 5-exo-tet ring closure reaction. The high diastereoselectivity of this cyclization is attributed to the formation of a tightly bound, chelation-controlled transition state, which dictates the stereochemical outcome at the newly formed chiral center researchgate.net. This method avoids the sometimes harsh conditions required for epimerization and provides direct access to the desired cis-(2R,4R) stereoisomer.
Synthesis of Conformationally Restricted Derivatives
The rigid pyrrolidine (B122466) ring of cis-4-Hydroxy-D-proline hydrochloride makes it an ideal scaffold for creating conformationally constrained derivatives. This property is highly sought after in drug design to improve binding affinity and specificity for biological targets. The compound is a known non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker medchemexpress.com.
cis-4-Hydroxy-D-proline serves as a key starting material for the synthesis of new, conformationally restricted Peptide Nucleic Acid (PNA) adenine (B156593) monomers sigmaaldrich.com. PNA is a synthetic DNA mimic with a neutral peptide-like backbone, which leads to stronger and more specific binding to DNA and RNA compared to natural nucleic acids nih.govscielo.org.mx.
Incorporating the rigid pyrrolidine ring from cis-4-Hydroxy-D-proline into the PNA backbone pre-organizes the structure, which can reduce the entropic penalty of hybridization and enhance binding affinity nih.gov. The synthesis involves modifying the proline scaffold to attach the adenine nucleobase and incorporating it into a growing PNA chain using standard solid-phase synthesis protocols researchgate.net.
Researchers have successfully synthesized novel N-benzyl pyrrolidinyl sordaricin (B1205495) derivatives in a stereocontrolled manner starting from cis-4-hydroxy-D-proline nih.gov. Sordaricin is a diterpene glycoside natural product with potent antifungal activity. By replacing a portion of the natural sordarin (B1681957) structure with a derivative of cis-4-hydroxy-D-proline, new analogs were created. These synthesized compounds demonstrated moderate antifungal activity against several pathogenic fungal strains, with MIC values against Candida albicans in the range of 0.25-2 µg/mL nih.gov. This work highlights the utility of cis-4-hydroxy-D-proline as a chiral scaffold for modifying complex natural products to generate new antifungal agents.
The core structure of hydroxyproline (B1673980) is a key component in various natural products, including antibiotics mdpi.com. The stereoselective conversion of hydroxyproline isomers is a valuable strategy for creating non-natural analogs of clinically important antibiotics, a crucial pursuit in overcoming rising bacterial resistance mdpi.com. For instance, a method for the stereoselective preparation of an analog of the amino acid fragment in the antibiotic lincomycin (B1675468) was developed from cis-4-hydroxy-L-proline mdpi.com. The synthesis involved the oxidation of the alcohol to a ketone, followed by a Wittig olefination to introduce a propyl group mdpi.com. This same principle can be applied to cis-4-Hydroxy-D-proline to access a different set of stereoisomers, thereby expanding the chemical space for novel antibiotic discovery.
| Derivative Class | Role of cis-4-Hydroxy-D-proline | Application |
| Peptide Nucleic Acid (PNA) Monomers | Provides a conformationally restricted backbone | Genetic diagnostics, antisense therapy |
| N-Benzyl Pyrrolidinyl Sordaricin | Chiral scaffold for natural product modification | Antifungal agents |
| Antibiotic Analogs | Versatile building block for creating structural diversity | Development of new antibiotics |
Strategies for Functional Group Manipulation
The strategic protection of the amino and carboxyl groups of cis-4-Hydroxy-D-proline is fundamental for its use in sequential synthesis, particularly in peptide chemistry. This section details the common protection schemes and the innovative "proline editing" technique that leverages the inherent reactivity of the C4-hydroxyl group.
Amino Group Protection and Carboxyl Methyl Esterification
A widely used protecting group for the amino function is the tert-Butoxycarbonyl (Boc) group. The protection is typically achieved by reacting 4-hydroxy-L-proline with BOC anhydride (B1165640) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane. google.com Following the successful protection of the amino group, the carboxyl function can be converted to a methyl ester. This esterification can be accomplished using various reagents, including dicyclohexylcarbodiimide (B1669883) (DCC) and methanol (B129727) in a solvent like tetrahydrofuran. google.com While other methods like using thionyl chloride exist, they can be harsh and risk cleaving the acid-labile Boc protecting group. google.com The resulting compound, N-Boc-cis-4-hydroxyproline methyl ester, is a stable and versatile intermediate for further synthesis. biosynth.comsigmaaldrich.com
| Functional Group | Protection Strategy | Reagents | Key Considerations |
| Amino Group | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (BOC Anhydride), 4-dimethylaminopyridine (DMAP) | Protects the secondary amine from unwanted reactions during subsequent steps. google.com |
| Carboxyl Group | Methyl Esterification | Dicyclohexylcarbodiimide (DCC), Methanol | Prevents the carboxylic acid from reacting, for example, during peptide coupling. google.com |
Proline Editing Techniques for Modified Peptides
"Proline editing" is a powerful and practical methodology for synthesizing peptides containing functionally and structurally diverse proline residues. nih.govacs.org This technique circumvents the often lengthy solution-phase synthesis required to produce individual modified proline amino acids. nih.gov The core concept involves incorporating a commercially available hydroxyproline residue, such as Fmoc-4R-Hyp, into a peptide chain using standard solid-phase peptide synthesis (SPPS). nih.gov
Once incorporated, the peptide backbone effectively serves to "protect" the proline's amino and carboxyl groups. nih.govacs.orgnih.gov The synthesis proceeds by orthogonally protecting the free hydroxyl group on the resin, for instance with a trityl group, before continuing the peptide chain elongation. nih.gov After the full peptide is assembled, this hydroxyl-protecting group is selectively removed, exposing the hydroxyl group for modification. This allows for a vast array of chemical transformations to be performed directly on the solid-supported, fully protected peptide. nih.gov
This on-resin modification strategy enables the stereospecific conversion of the initial hydroxyproline into a multitude of 4-substituted prolyl residues with either 4R or 4S stereochemistry. nih.gov
| Reaction Type | Resulting Proline Derivative/Functional Group | Significance |
| Mitsunobu Reaction | Inversion of stereochemistry (e.g., 4R to 4S), introduction of azides, phenols. nih.govrsc.org | Accesses the opposite stereoisomer and allows for the introduction of various nucleophiles. nih.gov |
| Oxidation | 4-oxoproline. nih.gov | Provides a keto group as a handle for further reactions like oxime ligation. nih.gov |
| Fluorination | 4-fluoroproline (4R or 4S). nih.gov | Introduces fluorine to induce strong stereoelectronic effects and modulate peptide conformation. nih.govacs.org |
| Acylation | Esterified hydroxyl group (e.g., O-nitrobenzoate). nih.gov | Adds functional groups that can alter electronic properties or act as recognition motifs. nih.gov |
| Substitution (SN2) | Thioethers, amines, halides. nih.gov | Introduces a wide range of functionalities for bioorthogonal conjugation or structural diversity. nih.gov |
This technique provides efficient access to peptides containing residues designed for specific purposes, including structural mimetics (e.g., Cys, Asp), recognition motifs (biotin), spectroscopic handles (for NMR or fluorescence), and reactive handles for bioorthogonal conjugation reactions (azide-alkyne cycloaddition, oxime ligation, etc.). acs.orgnih.gov
Chemical Transformations for Diverse Analogs
Beyond its role in peptides, cis-4-Hydroxy-D-proline hydrochloride is a starting material for a variety of chemical transformations to generate diverse proline analogs. These transformations often target the C4 hydroxyl group to introduce new functionalities or alter the stereochemistry of the pyrrolidine ring.
A cornerstone transformation is the Mitsunobu reaction, which proceeds with a complete inversion of configuration at the chiral carbinol center. nih.gov This reaction is instrumental for converting a (2R, 4R)-hydroxyproline derivative into a (2S, 4S) analog. lookchem.com For example, reacting a Boc-protected cis-4-hydroxyproline methyl ester with a nucleophile like 4-nitrobenzoic acid or a phenol (B47542) under Mitsunobu conditions (using reagents such as triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD)) results in the formation of the trans-substituted product. lookchem.comacs.org This inverted product can then be used directly or further modified, providing a synthetic route to diastereoisomers that may not be readily available. lookchem.com
The synthesis of fluorinated proline analogs, which are of significant interest for their ability to fine-tune the conformational and physicochemical properties of molecules, can also be achieved starting from hydroxyproline. scispace.comnih.gov A common strategy involves the oxidation of N-Boc-hydroxyproline to the corresponding N-Boc-4-oxo-proline derivative. acs.org This ketone can then undergo regioselective electrophilic fluorination at the C3 position to generate 3-fluoro-4-oxo-proline, which can be subsequently reduced to yield the four possible diastereoisomers of 3-fluoro-4-hydroxyproline. acs.orgnih.gov
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution (SN2) reactions. This allows for the stereospecific introduction of other functional groups, such as halides (chloro, bromo) or azides. researchgate.net The resulting azido-proline derivatives are particularly useful as they can be subsequently reduced to form amino-proline analogs. researchgate.net
| Starting Material Derivative | Transformation Type | Key Reagents | Resulting Analog Class |
| N-Boc-cis-4-hydroxy-D-proline | Mitsunobu Inversion | PPh3, DEAD, Nucleophile (e.g., ArOH) | trans-4-substituted-D-proline derivatives lookchem.com |
| N-Boc-cis-4-hydroxy-D-proline | Oxidation followed by Fluorination/Reduction | Oxidizing agent, N-Fluorobenzenesulfonimide (NFSI), Reducing agent | 3-Fluoro-4-hydroxy-D-proline diastereomers acs.org |
| N-Boc-cis-4-hydroxy-D-proline | Tosylation/Mesylation & SN2 Substitution | TsCl or MsCl, Nucleophile (e.g., NaN3) | 4-Azido-D-proline, 4-Halo-D-proline derivatives researchgate.net |
| N-Boc-cis-4-hydroxy-D-proline | Etherification | Perfluoro-tert-butanol, PPh3, DEAD | Perfluoro-tert-butyl hydroxyproline derivatives acs.orgacs.org |
These methodologies highlight the synthetic versatility of cis-4-Hydroxy-D-proline hydrochloride, enabling access to a wide spectrum of proline analogs with tailored stereochemistry and functionality for applications in drug discovery and chemical biology.
Enzymatic and Biochemical Interactions of Cis 4 Hydroxy D Proline Hydrochloride
Substrate Specificity and Kinetic Studies with D-Alanine Dehydrogenase
Cis-4-Hydroxy-D-proline has been identified as a substrate for D-alanine dehydrogenase. selleck.co.jp Studies involving membrane fractions from Escherichia coli have demonstrated that D-alanine dehydrogenase catalyzes the oxidation of cis-4-hydroxy-D-proline. nih.gov This enzymatic activity was observed in strains lacking both L-proline dehydrogenase and L-Δ¹-pyrroline-5-carboxylate reductase, indicating that D-alanine dehydrogenase is responsible for the metabolism of this compound. nih.gov The oxidation of cis-4-hydroxy-D-proline by these membrane fractions was competitively inhibited by D-alanine, further supporting its role as a substrate for D-alanine dehydrogenase. nih.gov These findings suggest a broader role for D-alanine dehydrogenase in the metabolism of various D-amino acids and their analogs beyond just D-alanine. nih.gov
Role as a Substrate for cis-4-Hydroxy-D-proline Dehydrogenase (HypO)
Cis-4-hydroxy-D-proline serves as a key substrate for the enzyme cis-4-hydroxy-D-proline dehydrogenase, also known as HypO. nih.govtandfonline.com This enzyme is a crucial component in the bacterial catabolism of hydroxyproline (B1673980), converting cis-4-hydroxy-D-proline to Δ¹-pyrroline-4-hydroxy-2-carboxylate. nih.govasm.org
The hypO gene from the nitrogen-fixing bacterium Sinorhizobium meliloti has been successfully expressed and the resulting HypO protein characterized. nih.govtandfonline.com This enzyme is a FAD-containing dehydrogenase with a homomeric structure. nih.govtandfonline.com It is located within a gene cluster responsible for the metabolism of trans-4-hydroxy-L-proline. nih.govtandfonline.com In the metabolic pathway, trans-4-hydroxy-L-proline is first converted to cis-4-hydroxy-D-proline by an epimerase, and then HypO catalyzes the subsequent oxidation step. nih.govasm.org The characterization of HypO from S. meliloti has provided significant insight into the bacterial degradation pathways of hydroxyproline. nih.gov
D-amino acid dehydrogenases (DADHs) are a class of enzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids. creative-enzymes.com These enzymes are found in a variety of organisms, including bacteria, and can exist in both monomeric and multimeric forms. creative-enzymes.com The structure of a typical DADH includes a catalytic domain and two substrate-binding sites. creative-enzymes.com Functionally, DADHs play a vital role in the breakdown of D-amino acids, which helps maintain the cellular balance between D- and L-amino acids. creative-enzymes.com Many DADHs, including HypO, are flavoproteins, containing flavin adenine (B156593) dinucleotide (FAD) as a cofactor to facilitate electron transfer during the oxidation reaction. nih.gov These enzymes can often utilize artificial electron acceptors, such as 2,6-dichloroindophenol (B1210591) (DCIP), in vitro. wikipedia.org
Kinetic analysis of the purified HypO protein from S. meliloti (SmHypO) reveals a high affinity and catalytic efficiency for cis-4-hydroxy-D-proline. tandfonline.com The enzyme exhibits a significantly lower Michaelis constant (Km) for cis-4-hydroxy-D-proline compared to other substrates, indicating a strong binding preference. tandfonline.com
The catalytic efficiency (kcat/Km) of SmHypO for cis-4-hydroxy-D-proline is substantially higher than for other tested D-proline analogs. Specifically, the efficiency is 3.0-fold higher than for trans-4-hydroxy-D-proline, 5.5-fold higher than for D-proline, and 62-fold higher than for D-pipecolate. tandfonline.com While the enzyme shows activity towards other D-amino acids like D-methionine and D-tryptophan, the preference is clearly for proline derivatives. tandfonline.com L-amino acids are not utilized as substrates. tandfonline.com
| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) |
|---|---|---|---|
| cis-4-Hydroxy-D-proline | 0.14 | 93.1 | 665 |
| trans-4-Hydroxy-D-proline | 0.35 | 77.4 | 221 |
| D-Proline | 0.70 | 84.7 | 121 |
| D-Pipecolate | 12.3 | 132 | 10.7 |
Interaction with Amino Acid Transporters
Cis-4-hydroxy-D-proline is recognized and transported by the proton-coupled amino acid transporter 1 (PAT1). Studies using Caco-2 cells, which express the human PAT1 (hPAT1), have shown that the uptake of L-proline is inhibited by cis-4-hydroxy-D-proline. drugbank.com This indicates that cis-4-hydroxy-D-proline acts as a substrate for this transporter. drugbank.com The PAT1 transporter has a broad substrate specificity, accepting not only common amino acids like L-proline and glycine (B1666218) but also various pharmacologically active amino acid derivatives, including cis-4-hydroxy-D-proline. drugbank.com
Influence on L-glutamate-γ-semialdehyde Dehydrogenase (GSALDH)
cis-4-Hydroxy-D-proline hydrochloride has been studied as a potential inhibitor of L-glutamate-γ-semialdehyde dehydrogenase (GSALDH), also known as ALDH4A1. This enzyme is crucial for proline metabolism, where it catalyzes the NAD(P)+-dependent oxidation of L-glutamate-γ-semialdehyde (GSAL) to L-glutamate. GSAL is the product of proline oxidation and exists in equilibrium with its cyclic Schiff base form, Δ¹-pyrroline-5-carboxylate (P5C). uniprot.org
Research on the bifunctional enzyme Proline Utilization A (PutA), which contains a GSALDH active site, has shown that various proline and hydroxyproline stereoisomers, including cis-4-hydroxy-D-proline, can bind to this site. asm.org Structural analyses through high-resolution crystallography have confirmed the binding of cis-4-hydroxy-D-proline within the GSALDH active site. asm.org
However, despite its ability to occupy the active site, kinetic studies demonstrate that cis-4-hydroxy-D-proline is a very weak inhibitor of GSALDH activity. asm.orgnih.gov The inhibition constant (Ki) for cis-4-hydroxy-D-proline is in the millimolar range, indicating low affinity and potency. asm.org Specifically, its inhibitory effect is considerably weaker than that of L-proline or trans-4-hydroxy-L-proline. nih.gov Interestingly, the mode of inhibition by these proline analogs has been characterized as uncompetitive, suggesting that they may bind to the enzyme-NADH complex. asm.org
| Compound | Inhibition Constant (Ki) | Inhibition Type |
|---|---|---|
| trans-4-hydroxy-L-proline | 0.7 mM | Competitive |
| L-proline | 1.9 mM | Competitive |
| cis-4-Hydroxy-D-proline | ≥ 10 mM (Weak Inhibition) | Uncompetitive |
| Other Stereoisomers | ≥ 10 mM (Weak Inhibition) | Not specified |
Involvement with Other Key Enzymes in Proline Metabolism
In certain bacterial metabolic pathways, cis-4-hydroxy-D-proline is a key intermediate in the catabolism of trans-4-hydroxy-L-proline, which is ultimately converted into the central metabolite α-ketoglutarate. asm.org This conversion involves a sequence of enzymatic reactions.
Hydroxyproline 2-Epimerase Activity
The initial step in the bacterial degradation of trans-4-hydroxy-L-proline involves the enzyme hydroxyproline 2-epimerase (EC 5.1.1.8). asm.org This enzyme catalyzes the stereochemical inversion at the alpha-carbon (C2) of the pyrrolidine (B122466) ring. The reaction converts trans-4-hydroxy-L-proline into its epimer, cis-4-hydroxy-D-proline. asm.orgresearchgate.net
Reaction: trans-4-hydroxy-L-proline ⇌ cis-4-hydroxy-D-proline
Therefore, the interaction of cis-4-hydroxy-D-proline with this enzyme is that of a product. The formation of cis-4-hydroxy-D-proline is essential for the subsequent steps of the metabolic pathway in microorganisms like Sinorhizobium meliloti. asm.orgnih.gov
Δ¹-Pyrroline-4-hydroxy-2-carboxylate Deaminase (HypD)
Following its formation, cis-4-hydroxy-D-proline is acted upon by cis-4-hydroxy-D-proline dehydrogenase (HypO), which oxidizes it to Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC). asm.orgnih.gov The next enzyme in the pathway is Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase (HypD). asm.org
HypD (EC 3.5.4.22) is a hydrolase that catalyzes the deamination and ring-opening of HPC to form α-ketoglutarate semialdehyde (α-KGSA). asm.orgwikipedia.org Thus, while HypD does not interact directly with cis-4-hydroxy-D-proline, its function is critically dependent on the prior conversion of cis-4-hydroxy-D-proline to HPC. The activity of HypD is an essential step in channeling the carbon and nitrogen from hydroxyproline into central metabolism. asm.org
α-Ketoglutarate Semialdehyde Dehydrogenase (HypH)
The final enzymatic step in this bacterial pathway is catalyzed by α-ketoglutarate semialdehyde dehydrogenase (HypH). This enzyme, an NAD(P)+-dependent oxidoreductase, converts the α-ketoglutarate semialdehyde (α-KGSA) produced by HypD into α-ketoglutarate. asm.orgnih.gov
The involvement of HypH is the terminal reaction that connects the degradation of hydroxyproline to the tricarboxylic acid (TCA) cycle. asm.org Like HypD, HypH does not directly utilize cis-4-hydroxy-D-proline as a substrate. Instead, it acts on a downstream product, making it indispensable for the complete catabolism of the molecule in this specific microbial pathway. asm.org
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | Hydroxyproline 2-Epimerase | trans-4-hydroxy-L-proline | cis-4-hydroxy-D-proline |
| 2 | cis-4-hydroxy-D-proline dehydrogenase (HypO) | cis-4-hydroxy-D-proline | Δ¹-Pyrroline-4-hydroxy-2-carboxylate (HPC) |
| 3 | Δ¹-Pyrroline-4-hydroxy-2-carboxylate Deaminase (HypD) | Δ¹-Pyrroline-4-hydroxy-2-carboxylate (HPC) | α-Ketoglutarate semialdehyde (α-KGSA) |
| 4 | α-Ketoglutarate Semialdehyde Dehydrogenase (HypH) | α-Ketoglutarate semialdehyde (α-KGSA) | α-Ketoglutarate |
Biotransformations via 2-Oxoglutarate-Dependent Hydroxylases
Biotransformation involving cis-4-hydroxy-D-proline is primarily contextualized by its relationship to proline hydroxylation. The hydroxylation of proline is a significant biochemical reaction catalyzed by a family of enzymes known as 2-oxoglutarate-dependent dioxygenases, which include various proline hydroxylases. asm.org
These enzymes require 2-oxoglutarate, molecular oxygen, and a ferrous iron (Fe²⁺) cofactor to hydroxylate free L-proline. asm.org The most well-characterized of these enzymes is prolyl 4-hydroxylase, which stereospecifically synthesizes trans-4-hydroxy-L-proline, a key component of collagen in mammals. asm.org
While the predominant product of these enzymes in many organisms is the trans-L-isomer, the existence of other hydroxyproline isomers in nature, such as cis-4-hydroxy-D-proline, suggests that other proline hydroxylases with different regio- and stereospecificities may exist. asm.org The biotransformation of L-proline by such enzymes represents a potential, though less common, pathway for the synthesis of various hydroxyproline stereoisomers.
Metabolic Pathways and Physiological Significance of Cis 4 Hydroxy D Proline
Bacterial Metabolism of Hydroxyproline (B1673980)
cis-4-Hydroxy-D-proline is a key intermediate in the bacterial catabolism of hydroxyproline, a modified amino acid abundant in animal and plant tissues. nih.govresearchgate.net Microorganisms in environments rich in decaying organic matter, such as soil, compost, and the mammalian gut, can utilize hydroxyproline as a valuable source of carbon and nitrogen. nih.govresearchgate.netnih.govresearchgate.net The metabolic pathway for trans-4-L-hydroxyproline, the most common isomer of hydroxyproline, has been extensively studied in bacteria like Pseudomonas and Sinorhizobium meliloti. nih.govnih.gov
In bacteria, the breakdown of trans-4-L-hydroxyproline culminates in the production of alpha-ketoglutarate (B1197944), a central intermediate in the tricarboxylic acid (TCA) cycle. nih.govnih.govtandfonline.com This metabolic conversion involves a series of enzymatic reactions. nih.govtandfonline.com The initial step is the epimerization of trans-4-L-hydroxyproline to cis-4-hydroxy-D-proline, catalyzed by the enzyme hydroxyproline 2-epimerase. nih.govnih.gov
Following this conversion, cis-4-hydroxy-D-proline undergoes oxidation to yield Δ¹-pyrroline-4-hydroxy-2-carboxylate. nih.gov This reaction is carried out by a D-amino acid dehydrogenase. nih.gov Subsequently, Δ¹-pyrroline-4-hydroxy-2-carboxylate is deaminated to form α-ketoglutarate semialdehyde. nih.govnih.gov In the final step of this pathway, α-ketoglutarate semialdehyde is oxidized by α-ketoglutarate semialdehyde dehydrogenase to produce alpha-ketoglutarate. nih.govnih.gov
The entry of alpha-ketoglutarate into the TCA cycle allows the bacterium to generate energy and metabolic precursors for various biosynthetic pathways. nih.gov
In the nitrogen-fixing bacterium Sinorhizobium meliloti, the genes responsible for hydroxyproline catabolism are organized into a cluster known as the hyp gene cluster. nih.govnih.gov This cluster contains 14 genes whose expression is induced in the presence of trans-4-L-hydroxyproline. nih.gov The regulation of this gene cluster is controlled by a negative regulator, HypR, with repression being alleviated by trans-4-L-hydroxyproline and more effectively by cis-4-D-hydroxyproline. nih.gov
The hyp gene cluster encodes the necessary proteins for the transport and metabolism of hydroxyproline. nih.govapsnet.org For instance, the hypMNPQ genes encode an ABC-type transporter system responsible for the uptake of trans-4-L-hydroxyproline. nih.govapsnet.org The hypRE genes code for the hydroxyproline 2-epimerase that converts trans-4-L-hydroxyproline to cis-4-D-hydroxyproline within the bacterial cytoplasm. nih.govnih.gov
Furthermore, the hypO, hypD, and hypH genes encode the subsequent enzymes in the catabolic pathway: D-amino acid dehydrogenase, Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase, and α-ketoglutarate semialdehyde dehydrogenase, respectively. nih.govnih.gov The functions of some other genes within the hyp cluster, such as hypS, hypT, hypX, hypY, and hypZ, are still under investigation. nih.gov
The catabolism of hydroxyproline provides bacteria with essential nutrients for growth. nih.govresearchgate.netnih.gov By breaking down hydroxyproline to alpha-ketoglutarate, bacteria can channel this intermediate into the TCA cycle for energy production, thus utilizing hydroxyproline as a carbon source. nih.govnih.gov
Moreover, the deamination step in the catabolic pathway releases ammonia, which can be assimilated by the bacterium to synthesize nitrogen-containing biomolecules such as amino acids and nucleotides. nih.gov This makes hydroxyproline a significant nitrogen source for bacteria in various ecological niches. nih.govnih.gov The ability to utilize both the carbon skeleton and the nitrogen from hydroxyproline provides a competitive advantage to microorganisms in environments where these resources may be limited. nih.govresearchgate.net
Broader Implications in Amino Acid Metabolism
The metabolism of cis-4-hydroxy-D-proline has wider implications within the broader context of amino acid metabolism in certain bacteria. In Sinorhizobium meliloti, the metabolic machinery for hydroxyproline catabolism, encoded by the hyp gene cluster, also plays a role in the metabolism of D-proline. nih.gov
The HypMNPQ transporter, primarily responsible for hydroxyproline uptake, is also involved in the transport of D-proline. nih.gov Once inside the cell, D-proline is converted to Δ¹-pyrroline-2-carboxylate, a reaction largely catalyzed by the HypO protein, which also functions as a D-amino acid dehydrogenase in the hydroxyproline pathway. nih.gov The resulting Δ¹-pyrroline-2-carboxylate is then reduced to L-proline by the HypS protein, an NADPH-dependent reductase. nih.gov This allows S. meliloti to utilize D-proline as both a carbon and nitrogen source and to fulfill its L-proline requirements if it is auxotrophic for this amino acid. nih.gov
The dual functionality of the hyp gene cluster highlights the metabolic versatility of some bacteria and the interconnectedness of different amino acid catabolic pathways.
Endogenous Occurrence and Metabolite Status
cis-4-Hydroxy-D-proline is recognized as a metabolite in various organisms, indicating its presence in natural biological systems. nih.govechemi.com It has been identified as a mouse metabolite. nih.govechemi.com Furthermore, its presence has been reported in organisms such as Daphnia pulex and Aeromonas veronii. nih.gov
While trans-4-hydroxy-L-proline is the most common isomer and a major component of collagen in animals, other isomers like cis-4-hydroxy-D-proline also occur in nature. nih.govasm.org In some bacteria, fungi, and plants, cis-4-hydroxy-L-proline is found naturally. researchgate.net For instance, free cis-4-hydroxy-L-proline is notably abundant in sandal (Santalum album L.), where it can constitute a significant portion of the dry weight in certain tissues. researchgate.net
The existence of cis-4-hydroxy-D-proline as a naturally occurring metabolite underscores its role in the biochemical pathways of a range of organisms, from bacteria to animals. nih.gov
Applications in Drug Discovery and Biochemical Research Tools
Development of New Drugs and Therapies Targeting Amino Acid Metabolism
Cis-4-Hydroxy-D-proline serves as a crucial starting material in the synthesis of novel therapeutic agents designed to modulate amino acid metabolism and related pathways. Its rigid pyrrolidine (B122466) ring provides a scaffold for creating conformationally constrained molecules that can interact with specific biological targets with high affinity and selectivity.
Researchers utilize this compound to probe the function of amino acid transporters. For instance, it has been employed to analyze the substrate specificity of the Proton-coupled Amino acid Transporter 1 (PAT1), which is involved in the transport of small amino acids and certain drugs. selleckchem.com Understanding how molecules like cis-4-Hydroxy-D-proline interact with these transporters can guide the design of drugs that can either block or utilize these channels for targeted delivery.
Furthermore, it is a precursor in the multi-step synthesis of complex molecules with therapeutic potential. Notable examples include the synthesis of N-Benzyl pyrrolidinyl sordaricin (B1205495) derivatives and new conformationally restricted Peptide Nucleic Acid (PNA) adenine (B156593) monomers. selleckchem.com These synthetic pathways highlight the compound's utility in generating diverse chemical entities for screening and development into new drugs.
Utilization in Diagnostic Test Development
The unique biochemical properties of cis-4-Hydroxy-D-proline have led to its use in the development of diagnostic assays. Companies specializing in biotechnology and life sciences offer services for diagnostic assay development that incorporate this compound. raybiotech.com While specific details of these proprietary assays are often not fully disclosed, the inclusion of cis-4-Hydroxy-D-proline suggests its role as either a biomarker, a reagent in a detection reaction, or a standard for calibration. Its presence in biological systems and its interaction with specific enzymes can be exploited to develop tests for various physiological or pathological conditions.
Application in Biochemical Assays for Enzyme Activity Measurement
A significant application of cis-4-Hydroxy-D-proline is as a substrate in biochemical assays to measure the activity of specific enzymes. Its distinct structure allows for the investigation of enzyme kinetics and substrate specificity, providing valuable insights into enzyme function and mechanism.
Notably, it is used to study the kinetics of D-alanine dehydrogenase. selleckchem.com By serving as a substrate for this enzyme, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding the enzyme's efficiency and affinity for its substrates.
The following table summarizes the kinetic parameters of cis-4-hydroxy-D-proline dehydrogenase from Sinorhizobium meliloti with various substrates, illustrating the enzyme's preference for cis-4-Hydroxy-D-proline.
| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) |
| cis-4-Hydroxy-D-proline | 0.23 | 153 | 665 |
| trans-4-Hydroxy-D-proline | 0.58 | 224 | 386 |
| D-proline | 1.15 | 139 | 121 |
| D-pipecolate | 20.2 | 216 | 10.7 |
| D-methionine | 28.0 | 4.14 | 0.15 |
This table was generated based on data from a study on cis-4-hydroxy-D-proline dehydrogenase.
Building Block for Peptide-Based Therapeutics
The constrained conformational flexibility of the pyrrolidine ring in cis-4-Hydroxy-D-proline makes it an attractive building block for the synthesis of peptide-based therapeutics. selleckchem.com When incorporated into a peptide sequence, it can induce specific secondary structures, such as turns or kinks, which can be crucial for the peptide's biological activity and stability.
This structural influence is exploited in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The ability to create well-defined three-dimensional structures is a key advantage in designing potent and selective therapeutic peptides.
Design of Collagen Mimetics and Biomaterials
Proline and its hydroxylated derivatives are fundamental components of collagen, the most abundant protein in mammals. The unique stereochemistry of these amino acids is critical for the stability of the collagen triple helix. Cis-4-Hydroxy-D-proline is utilized in the synthesis of collagen mimetic peptides (CMPs), which are synthetic peptides that mimic the structure of natural collagen. nih.gov
These CMPs are valuable tools for studying collagen structure, folding, and interactions with other molecules. Furthermore, they are being developed as biomaterials for applications in tissue engineering and regenerative medicine. nih.gov By incorporating cis-4-Hydroxy-D-proline and other modified amino acids, scientists can design biomaterials with specific physical and biological properties, such as controlled degradation rates and the ability to promote cell adhesion and growth.
Role in Molecular Probe Synthesis
While not always directly labeled as a molecular probe itself, cis-4-Hydroxy-D-proline serves as a critical precursor in the synthesis of complex and highly specific molecules that function as molecular probes. Its utility as a starting material for creating conformationally restricted Peptide Nucleic Acid (PNA) monomers is a prime example. selleckchem.com PNAs are synthetic analogs of DNA and RNA and are used as probes in molecular biology and diagnostics due to their high binding affinity and specificity. The synthesis of such specialized research tools from cis-4-Hydroxy-D-proline underscores its importance in creating molecules designed to investigate biological processes at a molecular level.
Use as a Non-Cleavable ADC Linker
In the field of cancer therapy, cis-4-Hydroxy-D-proline plays a crucial role in the construction of Antibody-Drug Conjugates (ADCs). Specifically, its N-Boc protected form (N-Boc-cis-4-Hydroxy-D-proline) is used as a non-cleavable linker. ADCs are targeted therapies that consist of a monoclonal antibody attached to a potent cytotoxic drug via a linker.
Non-cleavable linkers are designed to be stable in the bloodstream and only release the cytotoxic payload after the ADC has been internalized by the target cancer cell and the antibody component has been degraded in the lysosome. This approach offers several advantages, including increased stability of the ADC in circulation, which can lead to a wider therapeutic window and potentially reduced off-target toxicity compared to some cleavable linkers. The use of a cis-4-Hydroxy-D-proline-based linker highlights its contribution to the development of next-generation cancer therapeutics.
Use as an Alkyl Chain-Based PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins from cells. explorationpub.comnih.gov They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. nih.gov The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein. explorationpub.com
cis-4-Hydroxy-D-proline hydrochloride serves as a valuable building block for the synthesis of these crucial linkers. Specifically, it is utilized in the creation of alkyl chain-based linkers. medkoo.commedchemexpress.com These linkers are characterized by their flexible and saturated hydrocarbon chains, which are often interspersed with heteroatoms like oxygen (in the form of polyethylene (B3416737) glycol or PEG units) to modulate physicochemical properties such as solubility and cell permeability. nih.govexplorationpub.com
Detailed Research Findings
The strategic importance of the linker in PROTAC design is underscored by extensive "linkerology" studies, which systematically evaluate the impact of linker length, composition, and attachment points on the degradation efficiency of the target protein. semanticscholar.org Research has demonstrated that even subtle modifications to the linker can have a profound effect on the potency and selectivity of a PROTAC. explorationpub.com
The general structure-activity relationships (SAR) established for PROTACs indicate that the length of the alkyl or PEG chain in the linker is a critical parameter that needs to be optimized for each specific target protein and E3 ligase pair. nih.gov This optimization is often an empirical process involving the synthesis and evaluation of a library of PROTACs with varying linker lengths. The use of building blocks like N-Boc-cis-4-Hydroxy-D-proline facilitates the modular synthesis of such libraries. medkoo.com
The table below illustrates a hypothetical structure-activity relationship for a series of PROTACs where the linker length, potentially derived from building blocks including cis-4-Hydroxy-D-proline derivatives, is varied. Such data is crucial for identifying the optimal linker for a given therapeutic application.
| PROTAC Compound | Linker Composition (Hypothetical) | Linker Length (Atoms) | Target Protein Degradation (DC50, nM) |
|---|---|---|---|
| PROTAC-1 | Alkyl Chain | 8 | 500 |
| PROTAC-2 | Alkyl-PEG Chain | 12 | 150 |
| PROTAC-3 | Alkyl Chain with Hydroxyproline (B1673980) | 16 | 50 |
| PROTAC-4 | Alkyl-PEG Chain with Hydroxyproline | 20 | 100 |
This interactive table demonstrates the hypothetical impact of linker length and composition on the efficacy of a PROTAC, measured by its half-maximal degradation concentration (DC50). A lower DC50 value indicates higher potency.
Computational and Structural Biology Studies
Conformational Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) has been employed to understand the three-dimensional structure of cis-4-hydroxy-D-proline (CHDP). tandfonline.com These computational methods explore the potential energy surface of the molecule to identify its most stable conformations.
Inter-molecular Interactions Analysis (e.g., Dimer Studies)
The way cis-4-Hydroxy-D-proline molecules interact with each other is crucial for understanding their behavior in the solid and liquid states. Like many carboxylic acids, they can form dimers through strong hydrogen bonds. tandfonline.com DFT calculations have been used to model these interactions. tandfonline.combenthamscience.com
The optimized geometry of a CHDP dimer has been calculated, revealing that the most stable arrangement involves two molecules positioned parallel to each other, stabilized by intermolecular hydrogen bonds. tandfonline.com Another, less stable, dimeric conformation features the molecules interacting in a perpendicular orientation. tandfonline.com The binding energy for the more stable parallel dimer was calculated to be 14.3 kcal/mol. tandfonline.com Natural Bonding Orbital (NBO) analysis is a technique used to explore these intermolecular interactions in detail, providing insights into the charge transfer and stabilizing forces between the molecules. tandfonline.combenthamscience.com Such hydrogen bonding is a key factor in the structure of collagen, where hydroxyproline (B1673980) residues contribute significantly to the stability of the triple helix through intermolecular interactions. uni-miskolc.hu
Electronic Properties and Chemical Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational analyses, such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide valuable predictions about how cis-4-Hydroxy-D-proline will behave in chemical reactions. tandfonline.combenthamscience.com
The HOMO acts as an electron donor, while the LUMO is an electron acceptor. tandfonline.com For CHDP, the HOMO is primarily located on the upper part of the pyrrolidine (B122466) ring, including the nitrogen atom. tandfonline.com Conversely, the LUMO is delocalized over the side chains. tandfonline.com This distribution implies that an electronic transition from HOMO to LUMO would result in a charge transfer from the ring to the side chains. tandfonline.com Molecular Electrostatic Potential (MESP) surfaces are also used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.combenthamscience.com These theoretical tools help explain the molecule's reactivity and how it interacts with other species. tandfonline.com
Table 1: Calculated Electronic Properties of cis-4-Hydroxy-D-proline
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical stability and reactivity. |
| MESP | Molecular Electrostatic Potential. | Visualizes charge distribution, predicting sites for molecular interactions. |
Vibrational Spectroscopic Studies (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. When combined with DFT calculations, it becomes a powerful tool for structural elucidation. tandfonline.combenthamscience.com
Theoretical vibrational frequencies for the cis-4-Hydroxy-D-proline monomer and its dimer have been calculated using DFT. tandfonline.comtandfonline.com These calculated spectra are then compared with experimental FT-IR data, obtained from techniques like KBr disc or Nujol mull methods. tandfonline.combenthamscience.com A complete assignment of the vibrational modes is performed based on their potential energy distribution, which helps to accurately interpret the experimental spectrum. benthamscience.com This comparative approach allows for a detailed understanding of the molecule's structural and bonding characteristics. tandfonline.com Studies have shown that vibrational spectroscopy can unambiguously discriminate between different diastereomers of hydroxyproline in the gas phase, with the position of the carbonyl stretching mode being a key distinguishing feature. nih.gov
Crystal Structure Analysis of cis-4-Hydroxy-D-proline in Enzyme Complexes
To understand the biological role of cis-4-Hydroxy-D-proline, it is essential to examine its structure when bound to enzymes. X-ray crystallography provides high-resolution snapshots of these interactions, revealing how the molecule fits into an enzyme's active site.
Binding Modes and Recognition Mechanisms
Crystal structures of enzymes in complex with cis-4-Hydroxy-D-proline reveal specific binding modes and recognition mechanisms. For instance, the structure of Proline Utilization A (PutA), a bifunctional enzyme, has been solved with cis-4-hydroxy-D-proline bound in its l-glutamate-γ-semialdehyde dehydrogenase (GSALDH) active site. ebi.ac.uk These structures show a conserved mechanism for recognizing the inhibitor's carboxylate group. ebi.ac.uk The pyrrolidine ring of the D-isomer orients differently from the L-isomer, leading to distinct hydrogen bonding patterns within the active site. ebi.ac.uk In another example, cis-Proline-4-hydroxylases (cis-P4Hs) are enzymes that catalyze the hydroxylation of L-proline to generate cis-4-hydroxy-L-proline. rcsb.org Structural analysis of these enzymes with bound substrates provides a basis for understanding their catalytic mechanism and for protein engineering efforts. rcsb.org
Stereochemical Influence on Enzyme Interaction
The specific three-dimensional arrangement of atoms (stereochemistry) in hydroxyproline isomers has a profound impact on their interactions with enzymes. The relative cis-configuration of functional groups on the pyrrolidine ring can be crucial for binding affinity and selectivity. mdpi.com
For example, in the development of inhibitors for certain enzymes like collagenase 3 (MMP-13), derivatives of (2R,4R)-4-hydroxy-D-proline (the cis-D-isomer) were found to be more potent than analogues derived from (2S,4R)-4-hydroxy-D-proline (the trans-D-isomer) or L-proline. mdpi.com This highlights that the specific stereochemistry of the inhibitor is a critical factor for effective enzyme binding. mdpi.com Similarly, bacterial enzymes involved in hydroxyproline catabolism are highly specific. The pathway often involves the epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline, which is then processed by a specific dehydrogenase. tandfonline.comresearchgate.net This enzymatic specificity underscores the importance of stereochemistry in biological recognition and processing. tandfonline.com
Table 2: List of Compound Names
| Compound Name |
|---|
| cis-4-Hydroxy-D-proline |
| cis-4-hydroxy-L-proline |
| trans-4-Hydroxy-L-proline |
| L-proline |
| D-proline |
| (2R,4R)-4-hydroxy-D-proline |
| (2S,4R)-4-hydroxy-D-proline |
| l-glutamate-γ-semialdehyde |
Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of cis-4-Hydroxy-D-proline hydrochloride and for separating it from its isomers. Commercial suppliers often specify a purity of ≥98.0% or higher, as determined by HPLC. ruifuchemical.comfishersci.caruifuchemical.com
Reversed-phase (RP) HPLC is a common method for the analysis of hydroxyproline (B1673980) isomers. nih.govsielc.com One specific method for cis-4-Hydroxy-D-proline analysis utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid is typically substituted with formic acid. sielc.com The separation of all eight stereoisomers of 3- and 4-hydroxyproline (B1632879) has been achieved by derivatization with reagents such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDVA) followed by RP-HPLC. researchgate.net
Chiral HPLC is indispensable for the separation of enantiomers. Chiral stationary phases, such as those based on ligand exchange chromatography with a copper (II) complex, can be used to resolve D- and L-amino acids. For instance, a method for detecting trace amounts of the D-proline enantiomer in L-proline involves derivatization with benzoyl chloride followed by separation on a chiral column. google.com Such methods are crucial for ensuring the enantiomeric purity of cis-4-Hydroxy-D-proline hydrochloride.
A selective HPLC method for determining hydroxyproline in the presence of other amino acids involves the deamination of primary amino acids with nitrous acid, followed by extraction, denitrosation, and derivatization with dabsyl-chloride. oup.com In this procedure, the cis-isomer of hydroxyproline can be utilized as an internal standard to ensure high reproducibility. oup.com
| Technique | Stationary Phase/Column | Derivatization Reagent | Key Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 | Nα-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDVA) | Separation of all eight stereoisomers of 3- and 4-hydroxyproline. researchgate.net |
| Reversed-Phase HPLC | Newcrom R1 | None | Analysis of underivatized cis-4-Hydroxy-D-proline. sielc.com |
| Chiral HPLC | CHIRALCEL OX-3R | Benzoyl chloride | Detection of trace D-proline in L-proline. google.com |
| Reversed-Phase HPLC | Not Specified | Dabsyl-chloride | Selective determination of hydroxyproline in the presence of other amino acids. oup.com |
Spectroscopic Techniques (e.g., UV-Vis Absorption) for Enzyme Characterization
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to characterize enzymes that act on proline analogs like cis-4-Hydroxy-D-proline. While the UV spectrum of proline itself shows high absorption below 220 nm that quickly decreases and levels off around 240 nm, the primary utility of UV-Vis in this context is for monitoring enzyme activity and characterizing enzyme properties. sielc.com
For instance, the characterization of cis-4-hydroxy-D-proline dehydrogenase from Sinorhizobium meliloti involved UV-Vis spectroscopy to identify the enzyme as a flavoprotein. tandfonline.com The purified enzyme exhibited a characteristic yellow color and an absorption spectrum with maxima around 350 nm and 450 nm, which is typical for flavoproteins containing Flavin Adenine (B156593) Dinucleotide (FAD). tandfonline.com
Furthermore, spectroscopic techniques have been instrumental in studying the catalytic mechanisms of prolyl-4-hydroxylases. By using stopped-flow absorption spectroscopy, researchers have been able to detect transient intermediates, such as a high-spin Fe(IV) complex, which is crucial for understanding the C-H bond cleavage step in the hydroxylation reaction. pnas.org
Enzyme Activity Assays
The activity of enzymes that metabolize cis-4-Hydroxy-D-proline can be measured using various assay methods. These assays are critical for determining kinetic parameters and substrate specificity.
Spectrophotometric assays are commonly used to measure the activity of dehydrogenases. The activity of cis-4-hydroxy-D-proline dehydrogenase (SmHypO) from Sinorhizobium meliloti has been determined by monitoring the reduction of artificial electron acceptors, such as iodonitrotetrazolium (B1214958) chloride (INT) or nitro blue tetrazolium (NBT). tandfonline.com In this assay, the enzyme catalyzes the oxidation of cis-4-Hydroxy-D-proline, and the electrons are transferred via an intermediate, phenazine (B1670421) methosulfate (PMS), to INT or NBT, leading to a measurable color change. The rate of reduction is monitored by the increase in absorbance at 490 nm for INT or 530 nm for NBT. tandfonline.com
The optimal pH for the activity of SmHypO was found to be between 9.5 and 9.75. tandfonline.com The enzyme displayed activity with several D-proline analogs, but showed the highest catalytic efficiency with cis-4-Hydroxy-D-proline. tandfonline.com
| Substrate | Relative Activity (%) | Km (mM) | kcat (min-1) | kcat/Km (min-1·mM-1) |
|---|---|---|---|---|
| cis-4-Hydroxy-D-proline | 100 | 0.15 ± 0.01 | 100 ± 2 | 665 |
| trans-4-Hydroxy-D-proline | 73 | 0.37 ± 0.02 | 82 ± 1 | 222 |
| D-proline | 71 | 0.75 ± 0.04 | 91 ± 1 | 121 |
| D-pipecolate | 51 | 13.2 ± 0.4 | 142 ± 3 | 10.7 |
Zymography, or in-gel activity staining, is a technique used to detect enzymatic activity directly within a polyacrylamide gel following electrophoresis. nih.govresearchgate.net For the analysis of cis-4-hydroxy-D-proline dehydrogenase, the purified enzyme is first separated on a non-denaturing polyacrylamide gel. tandfonline.com The gel is then incubated in a reaction mixture containing the substrate (cis-4-Hydroxy-D-proline), PMS, and a tetrazolium salt (INT or NBT). tandfonline.com The enzyme's activity at its specific location in the gel leads to the reduction of the tetrazolium salt, forming a colored, insoluble formazan (B1609692) band. tandfonline.com This allows for the visualization of the active enzyme and can be used to confirm its substrate specificity by testing different proline derivatives in the reaction mixture. tandfonline.com
Chromatographic Purification Methods
The purification of cis-4-Hydroxy-D-proline hydrochloride from synthesis or extraction mixtures relies on various chromatographic techniques. The choice of method depends on the scale of the purification and the nature of the impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is not only an analytical tool but also a powerful method for purification. By scaling up the analytical methods described previously, it is possible to isolate highly pure fractions of the target compound. The separation is based on the differential partitioning of the compound and impurities between the nonpolar stationary phase and the polar mobile phase. nih.govresearchgate.net
Ion-Exchange Chromatography (IEX) is another widely used technique for the purification of amino acids and their derivatives. This method separates molecules based on their net charge at a specific pH. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase, allowing for selective binding to and elution from a charged stationary phase (either a cation or anion exchanger). This is an effective method for separating the desired amino acid from charged impurities or other amino acids with different isoelectric points.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing cis-4-Hydroxy-D-proline hydrochloride in experimental settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and structural integrity, particularly focusing on the (2R,4R) configuration. High-performance liquid chromatography (HPLC) with chiral columns can assess enantiomeric purity, while mass spectrometry (MS) verifies molecular weight (MW: 167.59 g/mol, C₅H₁₀ClNO₃). Elemental analysis complements these methods for stoichiometric validation .
Q. What storage conditions are optimal for preserving the stability of cis-4-Hydroxy-D-proline hydrochloride?
- Methodological Answer : Store lyophilized powder at -20°C for up to three years. For solutions, dissolve in inert solvents (e.g., water or DMSO) and store at -80°C for one year. Avoid repeated freeze-thaw cycles to prevent degradation. Use desiccants in storage containers to minimize hygroscopic effects .
Q. How should researchers safely handle cis-4-Hydroxy-D-proline hydrochloride in laboratory settings?
- Methodological Answer : Wear personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid dermal contact. Use fume hoods for weighing and solution preparation to mitigate inhalation risks. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. What synthetic strategies enable chemoselective modification of cis-4-Hydroxy-D-proline hydrochloride for derivative synthesis?
- Methodological Answer : Employ O-acylation under acidic conditions using acetic anhydride to functionalize the hydroxyl group while preserving the pyrrolidine ring. Post-acylation, hydrolyze intermediates with dilute HCl to recover stereochemical integrity. This method is critical for generating monomers for chiral catalysts or drug conjugates .
Q. How can cis-4-Hydroxy-D-proline hydrochloride be utilized in designing enantioselective catalysts or antibody-drug conjugates (ADCs)?
- Methodological Answer : Its rigid pyrrolidine scaffold serves as a chiral template for Rh(II) catalysts in asymmetric synthesis. For ADCs, modify the hydroxyl group via site-specific conjugation (e.g., carbamate or ester linkages) to attach payloads while maintaining aqueous solubility and target binding .
Q. What challenges arise in resolving enantiomeric impurities of cis-4-Hydroxy-D-proline hydrochloride, and how can they be addressed?
- Methodological Answer : Trace D/L epimerization during synthesis or storage can compromise enantiopurity. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric detection to monitor impurities. Optimize mobile phase pH (3.0–5.0) to enhance resolution .
Q. How does cis-4-Hydroxy-D-proline hydrochloride contribute to structural studies of collagen-mimetic peptides?
- Methodological Answer : Incorporate the compound into peptide sequences to stabilize polyproline type II (PPII) helices via intramolecular hydrogen bonding. Use circular dichroism (CD) spectroscopy to confirm helical conformation and assess thermal stability under physiological pH conditions .
Data Contradiction Analysis
- Purity Discrepancies : and report purity levels >95%, while does not specify. Researchers should validate purity via orthogonal methods (e.g., HPLC + NMR) before critical experiments.
- Stereochemical Stability : Conflicting storage guidelines (-20°C vs. -80°C for solutions) suggest context-dependent stability. Pre-test compound integrity under intended storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
